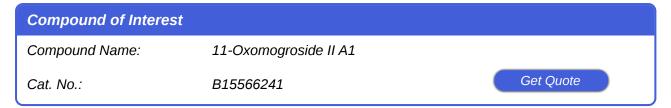


## The Biosynthesis of Mogrosides in Monk Fruit: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

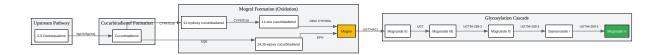
Mogrosides, the triterpenoid glycosides responsible for the intense sweetness of monk fruit (Siraitia grosvenorii), are natural, non-caloric sweeteners of significant interest to the food, beverage, and pharmaceutical industries. Their complex structure, derived from the cucurbitane skeleton, is assembled through a multi-step enzymatic pathway. This technical guide provides an in-depth overview of the mogroside biosynthesis pathway, detailing the key enzymes, their mechanisms, and the experimental methodologies used to elucidate this complex process. All quantitative data has been summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

#### The Core Biosynthetic Pathway of Mogrosides

The biosynthesis of mogrosides originates from the general isoprenoid pathway, starting with the cyclization of 2,3-oxidosqualene. The pathway can be broadly divided into three key stages: the formation of the cucurbitadienol skeleton, the oxidation of this skeleton to form the aglycone mogrol, and the subsequent glycosylation of mogrol to produce a variety of mogrosides.[1][2][3]

A diagram of the core mogroside biosynthetic pathway is presented below:





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Core mogroside biosynthetic pathway in Siraitia grosvenorii.

### **Key Enzymes and Their Quantitative Analysis**

The biosynthesis of mogrosides is catalyzed by several key enzyme families. The functional characterization and available quantitative data for these enzymes are summarized below.

#### **Squalene Epoxidase (SQE)**

Squalene epoxidase catalyzes the initial epoxidation of squalene to 2,3-oxidosqualene, a crucial precursor for triterpenoid synthesis. In monk fruit, specific SQE enzymes are also involved in the formation of 2,3;22,23-dioxidosqualene, which can also be a substrate for cucurbitadienol synthase.[1][4]

#### **Cucurbitadienol Synthase (CS/CbQ)**

Cucurbitadienol synthase is a pivotal enzyme that catalyzes the cyclization of 2,3-oxidosqualene to form the foundational cucurbitadienol skeleton. Different alleles of this enzyme have been identified, exhibiting varying catalytic efficiencies.



Enzyme Variant	Specific Activity (nmol min <sup>-1</sup> mg <sup>-1</sup> )	Reference
50R573L	10.24	_
50C573L	~8.2 (approx. 20% less than 50R573L)	_
50K573L (mutant)	~13.6 (33% enhancement over 50R573L)	_

#### Cytochrome P450 Monooxygenases (CYP450s)

A series of oxidation reactions, primarily catalyzed by CYP450 enzymes, convert cucurbitadienol into mogrol. CYP87D18 has been identified as a key multifunctional enzyme in this process, catalyzing the oxidation at the C-11 position to produce 11-oxo-cucurbitadienol and 11-hydroxy-cucurbitadienol. Further hydroxylations at other positions are carried out by other, as yet uncharacterized, CYP450s.

#### **Epoxide Hydrolase (EPH)**

Epoxide hydrolases are involved in the formation of mogrol through the hydrolysis of epoxide intermediates.

#### **UDP-Glycosyltransferases (UGTs)**

The final and crucial step in mogroside biosynthesis is the sequential glycosylation of the mogrol aglycone, catalyzed by a series of UDP-glycosyltransferases. These enzymes exhibit regio- and substrate-specificity, leading to the formation of various mogrosides. Key characterized UGTs include UGT74AC1, which adds the first glucose moiety at the C-3 position of mogrol to form mogroside IE, and UGT94-289-3, which is a key enzyme in the subsequent glycosylation steps leading to the highly sweet mogroside V.



Enzyme	Substrate	Product	K_m (μM)	k_cat (s <sup>-1</sup> )	k_cat/K_ m (mM <sup>-1</sup> s <sup>-1</sup> )	Referenc e
SgUGT94-	Mogroside	Mogroside	Not	Not	Not	
289-3 (WT)	IIE	III	determined	determined	determined	
SgUGT94-	Mogroside	Siamenosi	Not	Not	Not	
289-3 (WT)	IIIE	de I	determined	determined	determined	
SgUGT94-	Mogroside	Mogroside	Not	Not	Not	
289-3 (WT)	III	IVA	determined	determined	determined	
SgUGT94-	Siamenosi	Mogroside	Not	Not	Not	-
289-3 (WT)	de I	V	determined	determined	determined	
UGTM1-3 (engineere d)	Mogrol	Mogroside IE	-	-	-	-
UGTM2-4 (engineere d)	Mogroside IE	Mogroside IIE	-	-	-	

Note: Kinetic parameters for wild-type UGTs are not readily available in the reviewed literature. The table reflects the substrates and products of key UGTs.

# Accumulation of Mogrosides During Fruit Development

The concentration of different mogrosides changes significantly during the maturation of the monk fruit. Early-stage fruits are rich in less glycosylated, bitter-tasting mogrosides, which are gradually converted to the sweeter, more highly glycosylated forms.



Days After Flowering	Mogroside IIE (% of total mogrosides )	Mogroside III (% of total mogrosides )	Mogroside V (% of total mogrosides )	Siamenosid e I (% of total mogrosides )	Reference
15-45	Major component	Increasing	Low	Low	
60	Decreasing	Decreasing	Predominant	Increasing	•
75-90	Low	Low	Stabilized at high levels	Stabilized at high levels	

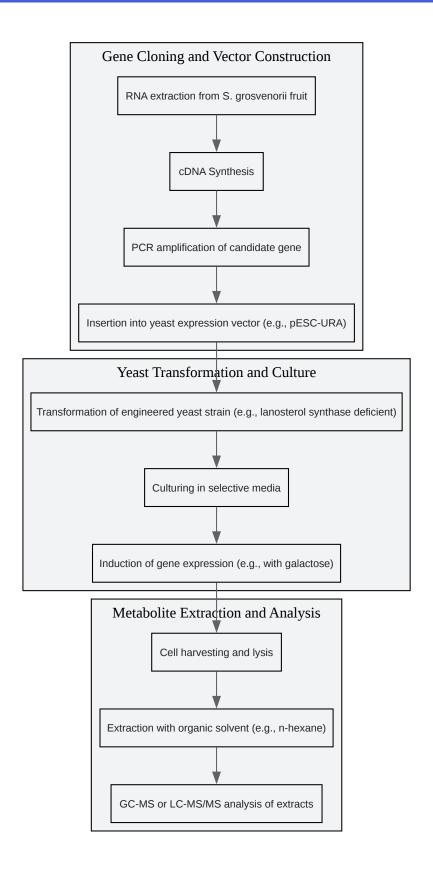
### **Experimental Protocols**

The elucidation of the mogroside biosynthetic pathway has relied on a combination of transcriptomics, functional genomics, and analytical chemistry. Below are detailed methodologies for key experiments.

## Functional Characterization of Biosynthetic Genes in Yeast

A common strategy for characterizing the function of candidate genes is their heterologous expression in engineered yeast strains.





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